Cas no 1521402-59-4 (4-2-(morpholin-2-yl)ethylmorpholine)

4-2-(morpholin-2-yl)ethylmorpholine 化学的及び物理的性質
名前と識別子
-
- Morpholine, 2-[2-(4-morpholinyl)ethyl]-
- 2-(2-Morpholinoethyl)morpholine
- 4-2-(morpholin-2-yl)ethylmorpholine
- CS-0306209
- 1521402-59-4
- AKOS015773690
- EN300-1840882
- 4-[2-(morpholin-2-yl)ethyl]morpholine
-
- インチ: 1S/C10H20N2O2/c1(10-9-11-2-6-14-10)3-12-4-7-13-8-5-12/h10-11H,1-9H2
- InChIKey: WBGIPCGGYWVRMP-UHFFFAOYSA-N
- ほほえんだ: N1CCOC(CCN2CCOCC2)C1
計算された属性
- せいみつぶんしりょう: 200.152477885g/mol
- どういたいしつりょう: 200.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.7Ų
- 疎水性パラメータ計算基準値(XlogP): -0.5
じっけんとくせい
- 密度みつど: 1.023±0.06 g/cm3(Predicted)
- ふってん: 305.3±27.0 °C(Predicted)
- 酸性度係数(pKa): 8.91±0.40(Predicted)
4-2-(morpholin-2-yl)ethylmorpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1840882-1.0g |
4-[2-(morpholin-2-yl)ethyl]morpholine |
1521402-59-4 | 1g |
$1172.0 | 2023-06-01 | ||
Enamine | EN300-1840882-0.05g |
4-[2-(morpholin-2-yl)ethyl]morpholine |
1521402-59-4 | 0.05g |
$647.0 | 2023-09-19 | ||
Enamine | EN300-1840882-5.0g |
4-[2-(morpholin-2-yl)ethyl]morpholine |
1521402-59-4 | 5g |
$3396.0 | 2023-06-01 | ||
Enamine | EN300-1840882-2.5g |
4-[2-(morpholin-2-yl)ethyl]morpholine |
1521402-59-4 | 2.5g |
$1509.0 | 2023-09-19 | ||
Enamine | EN300-1840882-0.5g |
4-[2-(morpholin-2-yl)ethyl]morpholine |
1521402-59-4 | 0.5g |
$739.0 | 2023-09-19 | ||
Enamine | EN300-1840882-10.0g |
4-[2-(morpholin-2-yl)ethyl]morpholine |
1521402-59-4 | 10g |
$5037.0 | 2023-06-01 | ||
Enamine | EN300-1840882-0.1g |
4-[2-(morpholin-2-yl)ethyl]morpholine |
1521402-59-4 | 0.1g |
$678.0 | 2023-09-19 | ||
Enamine | EN300-1840882-0.25g |
4-[2-(morpholin-2-yl)ethyl]morpholine |
1521402-59-4 | 0.25g |
$708.0 | 2023-09-19 | ||
Enamine | EN300-1840882-10g |
4-[2-(morpholin-2-yl)ethyl]morpholine |
1521402-59-4 | 10g |
$3315.0 | 2023-09-19 | ||
Enamine | EN300-1840882-1g |
4-[2-(morpholin-2-yl)ethyl]morpholine |
1521402-59-4 | 1g |
$770.0 | 2023-09-19 |
4-2-(morpholin-2-yl)ethylmorpholine 関連文献
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
3. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
4-2-(morpholin-2-yl)ethylmorpholineに関する追加情報
Comprehensive Analysis of 4-2-(morpholin-2-yl)ethylmorpholine (CAS No. 1521402-59-4): Properties, Applications, and Industry Insights
The compound 4-2-(morpholin-2-yl)ethylmorpholine (CAS No. 1521402-59-4) is a specialized morpholine derivative gaining attention in pharmaceutical and chemical research due to its unique structural features. As a heterocyclic amine, it belongs to a class of compounds widely utilized in drug discovery, material science, and specialty chemical synthesis. The presence of two morpholine rings in its structure enhances its potential as a building block for complex molecular architectures.
Recent advancements in medicinal chemistry have highlighted the importance of nitrogen-containing heterocycles like 4-2-(morpholin-2-yl)ethylmorpholine. Researchers are particularly interested in its potential as a pharmacophore in CNS-targeting compounds, given the morpholine moiety's ability to improve blood-brain barrier penetration. The compound's dual morpholine structure offers unique opportunities for creating multi-target ligands, a hot topic in contemporary drug development for complex diseases.
From a chemical synthesis perspective, CAS 1521402-59-4 presents interesting challenges and opportunities. Its bifunctional nature allows for selective modifications at either morpholine unit, making it valuable for structure-activity relationship studies. The growing demand for custom synthesis of such specialized intermediates reflects the pharmaceutical industry's need for novel scaffold structures in lead optimization programs.
The physicochemical properties of 4-2-(morpholin-2-yl)ethylmorpholine contribute to its versatility. With moderate water solubility (enhanced by protonation of the tertiary amine groups) and good organic solvent compatibility, it serves as an excellent candidate for various formulation development applications. These characteristics align with current industry trends favoring drug-like properties early in the discovery pipeline.
In material science applications, the compound's chelation potential and ability to form coordination complexes are being explored for advanced materials. The electron-rich nitrogen atoms in its structure make it a candidate for developing functional polymers and catalysis systems. This dual applicability in both life sciences and materials research positions 1521402-59-4 as a compound of cross-disciplinary interest.
Quality control aspects of 4-2-(morpholin-2-yl)ethylmorpholine production have become increasingly important. Advanced analytical techniques including HPLC-MS and NMR spectroscopy are essential for verifying the compound's purity, especially when used in GMP-compliant synthesis. The industry's focus on impurity profiling and structural characterization reflects the growing regulatory requirements for fine chemicals in pharmaceutical applications.
Environmental and green chemistry considerations are shaping the synthesis approaches for morpholine derivatives. Recent publications highlight efforts to develop more sustainable routes to compounds like 4-2-(morpholin-2-yl)ethylmorpholine, focusing on atom economy and reduced waste generation. These developments respond to the chemical industry's broader sustainability initiatives and the demand for eco-friendly synthesis methods.
The intellectual property landscape surrounding CAS 1521402-59-4 reveals growing interest from both academic and industrial researchers. Patent analyses show applications in kinase inhibitor development and neuroprotective agents, areas of significant therapeutic need. This aligns with current drug discovery trends targeting protein-protein interactions and allosteric modulation.
From a market perspective, the demand for specialized chemical intermediates like 4-2-(morpholin-2-yl)ethylmorpholine continues to grow. Suppliers are expanding their catalog offerings to include such niche compounds, catering to the pharmaceutical industry's need for diverse building blocks. The compound's relative novelty (CAS 1521402-59-4 was first reported in the last decade) positions it as part of the next generation of privileged structures in medicinal chemistry.
Future research directions for 4-2-(morpholin-2-yl)ethylmorpholine may explore its potential in bioconjugation chemistry and prodrug development. The compound's amino groups offer sites for various derivatization strategies, making it adaptable to multiple drug delivery approaches. Such versatility is particularly valuable in the era of targeted therapies and precision medicine.
1521402-59-4 (4-2-(morpholin-2-yl)ethylmorpholine) 関連製品
- 1432680-44-8(3-cyclopropylimidazo1,5-apyridine-1-carboxylic acid hydrochloride)
- 2228739-08-8(3-oxo-1-(pentafluoroethyl)cyclobutane-1-carbonitrile)
- 1805330-85-1(4-Amino-2-chloro-6-(difluoromethyl)pyridine-3-acetic acid)
- 71580-43-3(1H-Pyrrole, 3-ethynyl-)
- 261172-58-1((E)-O-Demethylroxithromycin)
- 1023351-28-1(N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide)
- 1806740-93-1(Methyl 3-(aminomethyl)-6-hydroxy-2-(trifluoromethoxy)pyridine-4-acetate)
- 1016891-05-6(6-4-(4-Fluorophenyl)piperazin-1-ylpyridine-3-carbonitrile)
- 2172270-91-4(2-cyclopropyl(prop-2-yn-1-yl)aminopyridine-4-carboxylic acid)
- 2639399-58-7(tert-butyl (4R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylate)




